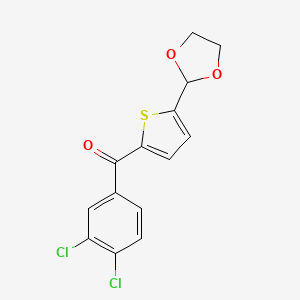

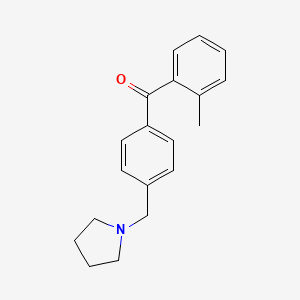

2-(2,5-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

Vue d'ensemble

Description

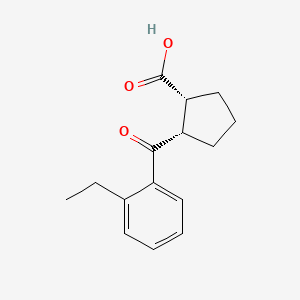

2-(2,5-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene, or 2,5-DMDBT, is an organic compound belonging to the class of thiophenes. It is a colorless solid with a molecular formula of C13H10O2S. It is a versatile building block for the synthesis of various heterocyclic compounds. 2,5-DMDBT is a widely studied compound due to its potential applications in the fields of medicinal chemistry and materials science.

Applications De Recherche Scientifique

Synthesis and Antioxidant Activity

A study described the synthesis of new thiophene derivatives, including those with dimethylbenzoyl and dioxolan substituents, through Buchwald-Hartwig cross-coupling. These compounds were evaluated for their antioxidant properties using various methods, such as reducing power, scavenging effect on DPPH radicals, inhibition of erythrocyte hemolysis, and inhibition of lipid peroxidation. The study established structure-activity relationships (SARs) based on different substituents' presence and position, highlighting the role of thiophene derivatives in developing antioxidant agents (Queiroz et al., 2007).

Electrochemical and Electrochromic Properties

Research on asymmetric structure polymers based on carbazole-EDOT and thiophene derivatives, including 2,5-dithienylpyrrole, demonstrated their potential for electrochromic devices. The introduction of EDOT units to these polymers resulted in films with fast switching time, reasonable optical contrast, and good coloration efficiency, suitable for applications in electrochromic displays and windows (Hu et al., 2019).

Organic Sensitizers for Solar Cell Applications

Novel organic sensitizers featuring thiophene units have been engineered for solar cell applications, demonstrating high incident photon-to-current conversion efficiency. These sensitizers, upon anchoring onto TiO2 films, achieved notable photovoltaic performance, indicating their utility in enhancing the efficiency of dye-sensitized solar cells (Kim et al., 2006).

Emitting Materials for Electroluminescence

A novel class of emitting amorphous materials with bipolar character, incorporating thiophene units, was synthesized for use in organic electroluminescent devices. These materials demonstrated the capability to emit multicolor light, including white, and serve as good host materials for emissive dopants, facilitating color tuning and enhanced performance in electroluminescent displays (Doi et al., 2003).

Molecular Engineering for Photovoltaic Applications

The development of a planar copolymer for high-efficiency polymer solar cells, incorporating thiophene units, demonstrated improved photovoltaic performance. This copolymer, due to its structural characteristics, allowed for close packing of polymer chains in the solid state, leading to significant improvements in power conversion efficiency (Qin et al., 2009).

Propriétés

IUPAC Name |

(2,5-dimethylphenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3S/c1-10-3-4-11(2)12(9-10)15(17)13-5-6-14(20-13)16-18-7-8-19-16/h3-6,9,16H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WACCAOGOIQIBDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)C2=CC=C(S2)C3OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641980 | |

| Record name | (2,5-Dimethylphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene | |

CAS RN |

898779-22-1 | |

| Record name | (2,5-Dimethylphenyl)[5-(1,3-dioxolan-2-yl)-2-thienyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,5-Dimethylphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.